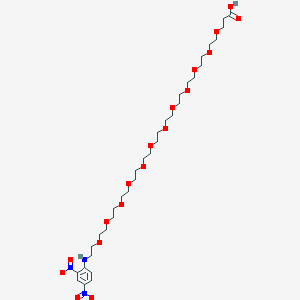
2-(2-Chloro-5-nitrophenyl)acetonitrile
Übersicht
Beschreibung
Synthesis Analysis
CNPA is synthesized through a process involving the reaction of 2-chloro-5-nitrophenol and acetonitrile in the presence of a base. This reaction is used to form the CNPA product and is a popular method due to its simplicity and efficiency.Molecular Structure Analysis
The molecular structure of 2-(2-Chloro-5-nitrophenyl)acetonitrile is represented by the linear formula C8H5ClN2O2 . The InChI code for this compound is 1S/C8H5ClN2O2/c9-8-2-1-7 (11 (12)13)5-6 (8)3-4-10/h1-2,5H,3H2 .Chemical Reactions Analysis
There are several chemical reactions and synthesis methods involving 2-(2-Chloro-5-nitrophenyl)acetonitrile. For instance, Babaev et al. (1999) discussed the reaction of 2-chloro-N- (p-nitrophenacyl)pyridinium bromide with potassium cyanate in acetonitrile, which produces different compounds depending on the solvent used.Physical And Chemical Properties Analysis
The compound is a colorless solid that is soluble in water. It has a molecular weight of 196.59 g/mol . The melting point of the compound is between 97 - 100 degrees .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis :
- Babaev et al. (1999) discussed the reaction of 2-chloro-N-(p-nitrophenacyl)pyridinium bromide with potassium cyanate in acetonitrile, which produces different compounds depending on the solvent used (Babaev, Rybakov, Zhukov, & Orlova, 1999).
- Amiri et al. (2018) investigated the reactivity of 2-nitro-5,10,15,20-tetraphenylporphyrin with 2-(4-nitrophenyl)acetonitrile, leading to the synthesis of new compounds with potential applications as photosensitizers (Amiri, Moura, Faustino, Cavaleiro, Rakib, & Neves, 2018).
- D’Auria et al. (1998) explored the photochemical synthesis of 4(5)-nitro-2-arylimidazoles, which involved reactions in acetonitrile (D’Auria, Luca, Mauriello, & Racioppi, 1998).
Properties and Applications of Derivatives :
- Camiolo et al. (2003) synthesized pyrrole 2,5-diamide clefts containing nitrophenyl groups, which exhibited color changes in the presence of fluoride in acetonitrile, suggesting potential applications in anion sensing (Camiolo, Gale, Hursthouse, & Light, 2003).
- Zeng and Thibblin (2002) studied the solvolysis of 4-chloro-4-(4′-nitrophenyl)pentan-2-one in aqueous acetonitrile, which revealed insights into reaction mechanisms and kinetics (Zeng & Thibblin, 2002).
- Buchstaller and Anlauf (2004) observed a Smiles rearrangement during the reduction of 2-aryloxy-2-methylpropionamides, providing a method for accessing valuable 2-nitro substituted aniline derivatives (Buchstaller & Anlauf, 2004).
Safety And Hazards
Eigenschaften
IUPAC Name |
2-(2-chloro-5-nitrophenyl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-8-2-1-7(11(12)13)5-6(8)3-4-10/h1-2,5H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJBQLIYKDHDLGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])CC#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694255 | |
| Record name | (2-Chloro-5-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chloro-5-nitrophenyl)acetonitrile | |
CAS RN |
52427-02-8 | |
| Record name | (2-Chloro-5-nitrophenyl)acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![2'-Fluoro-5'-methyl-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1439799.png)
